molecular formula C17H19ClO3 B5067657 1-Chloro-4-[3-(3-ethoxyphenoxy)propoxy]benzene

1-Chloro-4-[3-(3-ethoxyphenoxy)propoxy]benzene

Cat. No.: B5067657
M. Wt: 306.8 g/mol
InChI Key: RFNIGUCQRIXSFU-UHFFFAOYSA-N
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Description

1-Chloro-4-[3-(3-ethoxyphenoxy)propoxy]benzene is an organic compound with a complex structure, characterized by the presence of a chloro-substituted benzene ring connected to a propoxy chain, which is further linked to an ethoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-[3-(3-ethoxyphenoxy)propoxy]benzene typically involves a multi-step process. One common method includes the reaction of 1-chloro-4-nitrobenzene with 3-(3-ethoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-[3-(3-ethoxyphenoxy)propoxy]benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, e.g., 1-methoxy-4-[3-(3-ethoxyphenoxy)propoxy]benzene.

    Oxidation: Products include 3-(3-ethoxyphenoxy)propanoic acid.

    Reduction: Products include 1-amino-4-[3-(3-ethoxyphenoxy)propoxy]benzene.

Scientific Research Applications

1-Chloro-4-[3-(3-ethoxyphenoxy)propoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Chloro-4-[3-(3-ethoxyphenoxy)propoxy]benzene exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The propoxy and ethoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-4-[3-(4-ethoxyphenoxy)propoxy]benzene
  • 1-Chloro-3-[3-(4-ethoxyphenoxy)propoxy]benzene
  • 1-Chloro-4-{[3-(4-ethoxyphenoxy)propyl]sulfanyl}benzene

Uniqueness

1-Chloro-4-[3-(3-ethoxyphenoxy)propoxy]benzene is unique due to its specific substitution pattern, which can influence its reactivity and interactions compared to similar compounds. The position of the ethoxy group and the length of the propoxy chain can significantly affect its chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-chloro-4-[3-(3-ethoxyphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO3/c1-2-19-16-5-3-6-17(13-16)21-12-4-11-20-15-9-7-14(18)8-10-15/h3,5-10,13H,2,4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNIGUCQRIXSFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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